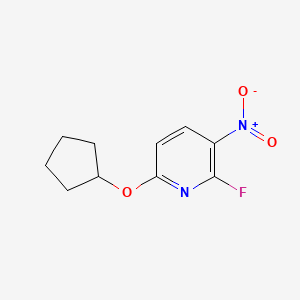

6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine

Description

BenchChem offers high-quality 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-cyclopentyloxy-2-fluoro-3-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c11-10-8(13(14)15)5-6-9(12-10)16-7-3-1-2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNVGMIYCXTKRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC(=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501245478 | |

| Record name | Pyridine, 6-(cyclopentyloxy)-2-fluoro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881332-00-8 | |

| Record name | Pyridine, 6-(cyclopentyloxy)-2-fluoro-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881332-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 6-(cyclopentyloxy)-2-fluoro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine CAS 1881332-00-8 properties

An In-Depth Technical Guide to 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine (CAS 1881332-00-8)

Introduction

6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine is a substituted pyridine derivative that holds significant interest for researchers in medicinal chemistry and drug discovery. Its unique trifunctionalized structure, featuring a pyridine core modified with a fluorine atom, a nitro group, and a cyclopentyloxy ether, makes it a versatile building block for the synthesis of more complex molecules. The pyridine scaffold is a cornerstone in pharmaceutical development, known for its presence in numerous therapeutic agents.[1][2] The specific combination of substituents on this compound—an electron-withdrawing nitro group, a reactive fluoro leaving group, and a lipophilic cyclopentyloxy moiety—provides a strategic platform for designing novel compounds with potential biological activity.

This guide offers a detailed examination of the properties, synthesis, and potential applications of 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine are summarized below.

Core Properties

| Property | Value | Source |

| CAS Number | 1881332-00-8 | [3] |

| Molecular Formula | C₁₀H₁₁FN₂O₃ | [3] |

| Molecular Weight | 226.20 g/mol | [3] |

| Appearance | (Predicted) Yellow to orange solid or oil | Inferred from related nitropyridine compounds |

| Purity (Typical) | ≥95% | [3] |

Predicted Spectroscopic Data

While specific experimental spectra for this exact compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[4][5][6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclopentyl group. The pyridine protons will appear as doublets in the aromatic region, with their chemical shifts influenced by the fluorine and nitro substituents. The cyclopentyl group will exhibit multiplets in the aliphatic region, corresponding to the methine proton adjacent to the oxygen and the methylene protons.

-

¹³C NMR: The carbon NMR will display ten distinct signals. The carbons of the pyridine ring will be in the downfield region, with the carbon atoms attached to the fluorine, oxygen, and nitro groups showing characteristic shifts and C-F coupling. The signals for the cyclopentyl group will appear in the upfield region.

-

Mass Spectrometry (MS): The molecular ion peak (M+) in a mass spectrum would be expected at m/z 226.20. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the cyclopentyloxy side chain.

Synthesis and Reactivity

The synthesis of 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine typically involves a nucleophilic aromatic substitution (SₙAr) reaction. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. The fluorine atom at the 2-position serves as an excellent leaving group.

A plausible synthetic route starts from a di-substituted nitropyridine, such as 2,6-difluoro-3-nitropyridine or 2-chloro-6-fluoro-3-nitropyridine.[7] The greater reactivity of the halogen at the 6-position (para to the nitro group) allows for selective substitution by cyclopentanol in the presence of a suitable base.

Proposed Synthesis Protocol

This protocol describes a representative method for the laboratory-scale synthesis of the title compound.

-

Reagent Preparation:

-

Dissolve 1.0 equivalent of 2,6-difluoro-3-nitropyridine in a dry aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

In a separate flask, prepare a solution of 1.1 equivalents of cyclopentanol in the same solvent.

-

-

Base Addition:

-

Cool the cyclopentanol solution to 0 °C.

-

Add 1.2 equivalents of a strong base, such as sodium hydride (NaH), portion-wise to form the sodium cyclopentoxide nucleophile. Allow the mixture to stir at 0 °C for 30 minutes. Causality: The formation of the alkoxide is crucial as it is a much stronger nucleophile than the corresponding alcohol, facilitating the SₙAr reaction.

-

-

Nucleophilic Substitution:

-

Slowly add the sodium cyclopentoxide solution to the cooled (0 °C) solution of 2,6-difluoro-3-nitropyridine via a dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(cyclopentyloxy)-2-fluoro-3-nitropyridine.

-

Caption: Logical flow from the starting material to potential applications.

Workflow for Characterization and Screening

A typical workflow to characterize this compound and assess its potential as a synthetic intermediate would involve several key steps.

Caption: Experimental workflow for compound characterization and use.

References

-

Chemsrc. ricinoleic acid | CAS#:141-22-0. [Link]

-

PubChem. Jnj-42491293 | C22H23ClF2N4O | CID 71461395. [Link]

-

KISHIDA CHEMICAL CO., LTD. 2-(Cyclopentyloxy) - Safety Data Sheet. [Link]

- Google Patents.

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

- Google Patents. CN102020606A - Synthesis method for nitropyridine compounds.

-

PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

PubChem. 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101. [Link]

-

WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

-

ResearchGate. 4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. [Link]

-

PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

PubMed. Discovery of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 6. 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

Structure-activity relationship of 6-alkoxy-2-fluoro-3-nitropyridines

An In-Depth Technical Guide to the Structure-Activity Relationship of 6-Alkoxy-2-Fluoro-3-Nitropyridines

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in specific biological interactions make it a cornerstone of modern drug design.[3][4] This technical guide focuses on a highly functionalized subclass: 6-alkoxy-2-fluoro-3-nitropyridines. The strategic placement of the electron-withdrawing nitro group and the highly electronegative fluorine atom activates the pyridine core for nucleophilic aromatic substitution (SNAr), making it a versatile and reactive intermediate for building complex molecules.[5][6]

This document, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the structure-activity relationship (SAR) of this scaffold, with a particular focus on its application as a covalent inhibitor of protein kinases. We will dissect the synthetic rationale, explain the causal relationships between structural modifications—particularly in the 6-alkoxy side chain—and biological activity, and provide detailed, field-proven protocols for synthesis and evaluation. Our analysis demonstrates that the 6-alkoxy-2-fluoro-3-nitropyridine moiety is a potent and tunable platform for developing next-generation targeted therapeutics.

The 2-Fluoro-3-Nitropyridine Scaffold: A Primer

The utility of the 6-alkoxy-2-fluoro-3-nitropyridine scaffold is rooted in the synergistic interplay of its substituents. Understanding their individual contributions is key to appreciating the scaffold's potential.

The Role of the Nitro and Fluoro Groups

The nitro group at the 3-position and the fluorine atom at the 2-position are powerful electron-withdrawing groups. This electronic pull renders the carbon atoms of the pyridine ring, particularly at the 2- and 6-positions, highly electrophilic and susceptible to attack by nucleophiles. This activation is the mechanistic basis for the facile synthesis of the target compounds via SNAr reactions.[5]

Beyond its role in synthesis, the fluorine atom often enhances critical drug-like properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[7][8] The nitro group, while a key activator, can also serve as a hydrogen bond acceptor in ligand-receptor interactions and can be chemically reduced to an amine, providing a subsequent vector for diversification.[9][10]

A Scaffold for Covalent Inhibition

The 2-fluoro-3-nitropyridine core has been successfully employed as a "warhead" for covalent inhibitors.[11] In this context, the scaffold is designed to react with a nucleophilic amino acid residue, such as a cysteine, within the active site of a target protein. The highly activated pyridine ring undergoes an SNAr reaction with the cysteine thiol, displacing the fluorine atom and forming a permanent, covalent bond. This mechanism offers a path to highly potent and durable target engagement. A recent study demonstrated this principle in the development of covalent inhibitors for Ubiquitin-Specific Protease 7 (USP7).[11]

Core Synthesis Strategy: Accessing the Scaffold

The primary route for synthesizing 6-alkoxy-2-fluoro-3-nitropyridines is the regioselective SNAr reaction, starting from a readily available di-substituted pyridine.

Mechanistic Rationale

The synthesis typically begins with a precursor like 2,6-difluoro-3-nitropyridine or 2-fluoro-6-chloro-3-nitropyridine. The carbon at the 6-position is highly activated towards nucleophilic attack. The introduction of an alcohol in the presence of a non-nucleophilic base generates a potent alkoxide nucleophile, which preferentially displaces the leaving group (F- or Cl-) at the 6-position to yield the desired 6-alkoxy product. The reaction is generally high-yielding and regioselective.[11]

General Synthetic Workflow

The diagram below outlines the standard workflow for the synthesis and subsequent biological evaluation of this compound class.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | MDPI [mdpi.com]

- 11. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

Novel Pyridine Building Blocks: A Technical Guide for Advanced Medicinal Chemistry Scaffolds

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, consistently featured in a significant portion of FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and its capacity to modulate the physicochemical properties of a molecule make it a privileged scaffold in drug discovery.[4][5][6] This guide provides an in-depth exploration of novel pyridine building blocks, moving beyond classical synthetic routes to highlight modern methodologies that offer unprecedented access to diverse and complex scaffolds. We will delve into the rationale behind these advanced synthetic strategies, provide detailed experimental protocols for key transformations, and showcase the application of these novel building blocks in the generation of medicinally relevant compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the latest advancements in pyridine chemistry to accelerate their discovery programs.

The Enduring Importance of the Pyridine Scaffold in Medicinal Chemistry

The prevalence of the pyridine motif in pharmaceuticals is a testament to its versatile and beneficial nature. A recent analysis revealed that between 2014 and 2023, 54 FDA-approved drugs contained a pyridine ring, with significant representation in oncology and central nervous system (CNS) therapeutics.[1][2] The pyridine ring is not merely a passive component; it actively contributes to a molecule's pharmacological profile.

Key attributes of the pyridine scaffold include:

-

Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can improve a compound's solubility and interactions with biological targets.[5][7] Its weak basicity can also be leveraged to influence pH-dependent solubility and cellular permeability.[5]

-

Metabolic Stability: Strategic placement of a pyridine ring can block sites of metabolism, thereby enhancing a compound's metabolic stability and pharmacokinetic profile.[4]

-

Bioisosteric Replacement: The pyridine ring is a well-established bioisostere for the phenyl ring.[7][8] This "phenyl-to-pyridyl switch" can lead to significant improvements in potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties by introducing a hydrogen bond acceptor and altering the electronic distribution.[7][9]

-

Binding Interactions: The lone pair of electrons on the pyridine nitrogen can engage in crucial hydrogen bonding interactions with target proteins, often leading to a substantial increase in binding affinity and biological activity.[7]

The impact of these properties is evident in numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[3][10]

Evolving Synthetic Strategies for Pyridine Scaffolds

While classical methods for pyridine synthesis, such as the Hantzsch and Bohlmann-Rahtz syntheses, have been foundational, the demand for more complex and diverse pyridine building blocks has driven the development of more sophisticated and efficient synthetic methodologies.[11][12] These modern approaches offer greater control over regioselectivity, functional group tolerance, and overall synthetic efficiency.

Multi-Component Reactions (MCRs): A Paradigm of Efficiency

Multi-component reactions (MCRs) have emerged as a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step.[13][14] This approach is highly atom-economical and aligns with the principles of green chemistry.[13]

Key Advantages of MCRs for Pyridine Synthesis:

-

Convergence and Efficiency: MCRs streamline synthetic sequences, reducing the number of steps, purification procedures, and overall resource consumption.[13]

-

Diversity-Oriented Synthesis: The ability to vary multiple input components allows for the rapid generation of large libraries of structurally diverse pyridine derivatives, which is invaluable for lead discovery and optimization.[15]

-

Access to Novel Scaffolds: MCRs can provide access to complex substitution patterns that are difficult to achieve through traditional linear syntheses.

A notable example is the one-pot, four-component reaction to synthesize novel pyridine derivatives, which offers excellent yields and short reaction times under microwave irradiation.[16]

Visualizing a Generic Multi-Component Reaction for Pyridine Synthesis:

Caption: A simplified representation of a transition-metal-catalyzed C-H functionalization reaction on a pyridine ring.

Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of C-C and C-heteroatom bonds. [17][18]This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. [19] Advantages of Photoredox Catalysis for Pyridine Functionalization:

-

Mild Reaction Conditions: These reactions are often performed at room temperature, making them compatible with a wide range of sensitive functional groups. [18][20]* Novel Reactivity: Photoredox catalysis provides access to unique reaction pathways that are not readily achievable with traditional thermal methods, such as the functionalization of unactivated C-H bonds. [17][21]* Green Chemistry: The use of visible light as a renewable energy source and the often-catalytic nature of these reactions align with the principles of sustainable chemistry.

Recent studies have demonstrated the use of photoredox catalysis for the alkylation and heteroarylation of unactivated C(sp3)-H bonds using pyridine N-oxides as hydrogen atom transfer (HAT) precursors. [17]Furthermore, novel photochemical methods have been developed for the functionalization of pyridines via pyridinyl radicals, offering distinct regioselectivity compared to classical Minisci reactions. [19][21]

Featured Novel Pyridine Building Blocks and Their Synthesis

The following sections detail the synthesis of specific, high-value pyridine building blocks using modern synthetic methodologies.

Synthesis of 3-Aminopyridines via Multicomponent Cascade Reaction

Rationale: 3-Aminopyridines are important structural motifs in many biologically active compounds. However, their synthesis can be challenging. A multicomponent cascade reaction offers a green and efficient route to these valuable building blocks. [15] Experimental Protocol:

-

Step 1: Reaction Setup: In a suitable reaction vessel, combine 3-formylchromone (1.0 equiv), a pyridinium salt (1.5 equiv), and ammonium acetate (15 equiv) in a suitable solvent (e.g., ethanol).

-

Step 2: Reaction Conditions: Heat the reaction mixture under reflux or microwave irradiation for the specified time (typically 2-7 minutes for microwave synthesis). [16]* Step 3: Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If necessary, concentrate the filtrate and purify the residue by column chromatography on silica gel.

Data Summary:

| Entry | 3-Formylchromone | Pyridinium Salt | Yield (%) | Reference |

| 1 | Unsubstituted | Pyridinium chloride | >80 | [15] |

| 2 | 6-Chloro | Pyridinium bromide | >80 | [15] |

| 3 | 6-Methyl | 4-Methylpyridinium chloride | >80 | [15] |

This method is scalable and can be adapted for flow chemistry, making it suitable for the large-scale production of 3-aminopyridine building blocks. [15]The resulting 3-aminopyridines can be further functionalized to access a wide range of meta-substituted pyridines. [15]

Regioselective C4-Alkylation of Pyridines via Photochemical Organocatalysis

Rationale: The direct and regioselective C4-alkylation of pyridines is a long-standing challenge in synthetic chemistry. A novel photochemical method utilizing a dithiophosphoric acid catalyst enables this transformation with high selectivity. [19] Experimental Protocol:

-

Step 1: Catalyst Preparation: Prepare the dithiophosphoric acid catalyst as described in the literature. [19]* Step 2: Reaction Setup: In a photochemically inert vessel (e.g., borosilicate glass), combine the pyridine substrate (1.0 equiv), the allylic C-H bond-containing coupling partner (e.g., an alkene), the dithiophosphoric acid catalyst, and an additive such as 2,4,6-collidine in a suitable solvent (e.g., acetonitrile).

-

Step 3: Photochemical Reaction: Irradiate the reaction mixture with a suitable light source (e.g., 365 nm LED) at room temperature for the specified duration.

-

Step 4: Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography to isolate the C4-alkylated pyridine product.

Data Summary:

| Entry | Pyridine Substrate | Allylic Partner | C4:C2 Selectivity | Yield (%) | Reference |

| 1 | Pyridine | Cyclohexene | 6:1 | 67 | [19] |

| 2 | 4-Methylpyridine | 1-Octene | >20:1 | 55 | [19] |

| 3 | 3-Chloropyridine | Tetramethylethylene | 8:1 | 72 | [19] |

This method provides a powerful tool for the late-stage functionalization of complex pyridines with excellent regiocontrol. [19]

The Rise of Pyridinone Scaffolds

Pyridinones, isomeric forms of pyridines containing a carbonyl group, have gained significant attention as versatile building blocks in medicinal chemistry. [22][23]They can act as both hydrogen bond donors and acceptors, and their physicochemical properties can be readily tuned. [22][23]Pyridinone-containing compounds have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. [22][23] Key Features of Pyridinone Scaffolds:

-

Hydrogen Bonding Capabilities: The presence of the N-H and C=O groups allows for diverse hydrogen bonding interactions with biological targets. [22]* Synthetic Accessibility: Pyridinones can be synthesized through well-established condensation reactions, facilitating the generation of diverse libraries. [22]* Bioisosteric Potential: Pyridinones can serve as bioisosteres for amides, phenols, and other heterocyclic systems. [22] The incorporation of pyridinone motifs into drug candidates is a rapidly growing area of research, with numerous examples of potent and selective inhibitors of various enzymes and receptors. [22][23]

Future Outlook and Conclusion

The field of pyridine synthesis is continuously evolving, driven by the persistent demand for novel and diverse building blocks in medicinal chemistry. The methodologies highlighted in this guide—multi-component reactions, C-H functionalization, and photoredox catalysis—represent the forefront of this innovation. These strategies provide medicinal chemists with powerful tools to access a vast and previously underexplored chemical space.

The continued development of more selective, efficient, and sustainable synthetic methods will undoubtedly lead to the discovery of the next generation of pyridine-containing therapeutics. By embracing these advanced synthetic technologies, researchers can accelerate the design-make-test-analyze cycle and ultimately bring new and effective medicines to patients faster. The strategic incorporation of novel, functionalized pyridine and pyridinone building blocks will remain a key enabler of success in modern drug discovery.

References

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central (PMC).

- Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Organic Letters.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed.

- FDA-approved drugs containing pyridine or dihydropyridine scaffolds for...

- Hantzsch pyridine synthesis. Wikipedia.

- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Unknown Source.

- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central (PMC).

- Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanoc

- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.

- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.

- Pyridine C(sp2)

- Pyridine C(sp 2 )

- Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone.

- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu

- Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition. Elsevier.

- Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society.

- RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLIC

- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PubMed Central (PMC).

- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PubMed Central (PMC).

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central (PMC).

- C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society.

- Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC).

- Pyridine Derivative Synthesis: Research Guide & Papers. Advanced Synthetic Organic Chemistry.

- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Unknown Source.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- Reaction strategies for the meta-selective functionalization of pyridine through dearomatiz

- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.

- Pyridine CH functionaliz

- Flow Hydrodynamics in Pyridine Synthesis Coupled Reactor Feed Injection Zones. Industrial & Engineering Chemistry Research.

- Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction.. White Rose Research Online.

- Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science.

- Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.

- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.

- Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amid

- Design and synthesis of fused pyridine building blocks for automated library gener

- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.

- Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia.

- Pyridine synthesis. Organic Chemistry Portal.

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hep

- Regioselective synthesis of 4-functionalized pyridines. OUCI.

- A Comparative Guide to Pyridine Synthesis: Conventional Heating vs.

- Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Aryl

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]

- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 14. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pr.ibs.re.kr [pr.ibs.re.kr]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 23. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoro-3-Nitropyridine Derivatives in Drug Discovery Research

Executive Summary: The Strategic Value of the Scaffold

In the landscape of heterocyclic chemistry, 2-fluoro-3-nitropyridine (2F3NP) represents a "privileged" electrophilic scaffold. Its utility in drug discovery stems from a unique electronic push-pull system: the strong electron-withdrawing effect of the 3-nitro group (

This activation lowers the energy barrier for Nucleophilic Aromatic Substitution (

This guide details the mechanistic underpinnings, synthetic workflows, and specific medicinal chemistry applications of 2F3NP derivatives.[1]

Electronic Structure & Reactivity Profile

The reactivity of 2F3NP is dictated by the inductive (

-

C2-Fluorine: A potent leaving group in

reactions. Unlike chloropyridines, where bond breaking is often rate-limiting, the high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex) by inductively withdrawing electron density from the ring, accelerating the rate-determining nucleophilic attack. -

C3-Nitro Group: Provides critical ortho-activation. It withdraws electron density from the C2 position, making it significantly more electrophilic than in non-nitrated analogs.

-

Pyridine Nitrogen: Acts as an electron sink, further stabilizing the anionic intermediate formed during substitution.

Reactivity Hierarchy

- at C2: Fastest reaction. Occurs with amines, thiols, and alcohols.[2]

-

Nitro Reduction: Standard catalytic hydrogenation (

) or chemical reduction ( -

Cyclization: The resulting 2-functionalized-3-aminopyridines readily undergo condensation to form fused heterocycles.

Synthetic Workflows: From Scaffold to Drug Candidate

The following diagram illustrates the three primary synthetic pathways utilized in medicinal chemistry:

-

Path A (7-Azaindoles): Synthesis of kinase inhibitor cores.

-

Path B (Imidazopyridines): GPCR ligand synthesis.

-

Path C (Covalent Inhibition): Direct use of the scaffold as a cysteine-targeting warhead.

Figure 1: Divergent synthetic pathways from the 2-fluoro-3-nitropyridine core.

Case Study: Covalent USP7 Inhibition

While often an intermediate, the 2-fluoro-3-nitropyridine moiety itself can serve as the bioactive pharmacophore.

Mechanism of Action

In the development of inhibitors for Ubiquitin-Specific Protease 7 (USP7) , a deubiquitinating enzyme implicated in cancer progression, researchers utilized the 2-fluoro-3-nitropyridine core as a "covalent warhead."

-

Target: The catalytic cysteine residue within the USP7 active site.

-

Reaction: The cysteine thiol undergoes an

reaction with the inhibitor, displacing the fluorine atom. -

Result: Irreversible alkylation of the enzyme, blocking its activity.

Why this scaffold? The 3-nitro group tunes the reactivity of the C2-fluorine such that it is reactive enough to bind the specific cysteine in the active site but stable enough to survive physiological conditions without non-specific toxicity.

Experimental Protocols

The following protocols are standardized for research-grade synthesis. Always consult MSDS before handling.

Protocol A: General with Secondary Amines

Objective: Synthesis of 2-amino-3-nitropyridine derivatives.

-

Reagents:

-

2-Fluoro-3-nitropyridine (1.0 equiv)

-

Amine nucleophile (e.g., Morpholine, Piperidine) (1.1 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (Dry).

-

-

Procedure:

-

Dissolve 2-fluoro-3-nitropyridine in MeCN (0.2 M concentration) under

atmosphere. -

Add

followed by the amine dropwise at -

Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf yellow/orange spot.

-

Workup: Dilute with water, extract with EtOAc (

). Wash organics with brine, dry over

-

-

Yield: Typically 85–95%.

Protocol B: Reduction to 2,3-Diaminopyridine

Objective: Preparing the precursor for imidazopyridine cyclization.

-

Reagents:

-

2-Substituted-3-nitropyridine (from Protocol A)

-

Iron powder (Fe) (5.0 equiv)

-

Ammonium Chloride (

) (saturated aq. solution) -

Solvent: Ethanol (EtOH).

-

-

Procedure:

-

Dissolve the nitro compound in EtOH. Add Fe powder.

-

Add saturated

solution (ratio EtOH:Water 4:1). -

Heat to reflux (

) for 1–2 hours. -

Observation: The yellow color of the nitro compound will fade to a colorless or pale brown solution.

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash Celite with MeOH. Concentrate filtrate.

-

-

Yield: Typically 70–90%.

Data Summary: Substituent Effects on Rates

The following table summarizes the relative reaction rates of various pyridine halides, highlighting the superiority of the fluoro-nitro combination.

| Substrate | Leaving Group | Activating Group | Relative Rate ( | Conditions |

| 2-Fluoro-3-nitropyridine | -F | 3-NO2 | ~3200 | Mild ( |

| 2-Chloro-3-nitropyridine | -Cl | 3-NO2 | 100 | Mild/Heat |

| 2-Fluoro-pyridine | -F | None | 1 | Strong Base/Heat |

| 2-Chloro-pyridine | -Cl | None | <0.01 | Harsh Conditions |

Note: Data approximates relative reactivity toward methoxide ion in methanol.

Safety & Handling

-

Energetic Potential: Low molecular weight nitro-pyridines can be energetic. While 2F3NP is generally stable, avoid subjecting large quantities to shock or excessive heat (>150°C) without DSC testing.

-

Skin Sensitization: As a potent electrophile, 2F3NP is a likely skin sensitizer and irritant. It can alkylate skin proteins. Double-gloving (Nitrile) is mandatory.

-

Incompatibility: Avoid mixing with strong reducing agents (hydrazine, hydrides) in uncontrolled conditions due to exotherm risks.

References

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines. National Institutes of Health (NIH) / PMC. [Link]

-

Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline. Organic Chemistry Frontiers (RSC). [Link]

-

Design, Synthesis, and Molecular Evaluation of SNAr-Reactive USP7 Inhibitors. ChemMedChem. [Link]

-

Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Synthesis of 7-azaindoles via Chichibabin Cyclization. Journal of Organic Chemistry. [Link]

Sources

Optimizing Pharmacokinetics via Cyclopentyl Ether Scaffolds: A Medicinal Chemistry Guide

Executive Summary

This technical guide examines the strategic incorporation of cyclopentyl ether moieties into heterocyclic scaffolds, a prevalent tactic in modern medicinal chemistry to optimize lipophilic efficiency (LipE) and metabolic stability. While linear alkyl ethers often suffer from rapid oxidative dealkylation, the cyclopentyl group offers a constrained conformation that mitigates entropic penalty upon binding while blocking metabolic soft spots. This guide details the structural rationale, synthetic pathways, and specific application of this pharmacophore in Phosphodiesterase 4 (PDE4) inhibitors and related heterocyclic systems.

Part 1: The Pharmacophore Rationale

Thermodynamic & Metabolic Advantages

The transition from a linear alkoxy chain (e.g.,

-

Entropic Pre-Organization: A flexible linear chain loses significant degrees of freedom (rotational entropy) upon binding to a protein pocket. The cyclopentyl ring is conformationally constrained. When it binds to a hydrophobic pocket (e.g., the Q-pocket of PDE4), the entropic penalty is lower compared to an open chain, often resulting in a 10–100x improvement in

. -

Lipophilic Metabolism Efficiency (LipMetE): Linear alkyl ethers are prone to rapid CYP450-mediated

-dealkylation. The cyclopentyl ring hinders the approach of the heme-iron center to the

Structural Logic Diagram

The following diagram illustrates the decision matrix for transitioning to a cyclopentyl ether scaffold.

Figure 1: Decision logic for incorporating cyclopentyl ether moieties to solve PK/PD liabilities.

Part 2: Synthetic Methodologies

Constructing the ether linkage on a heterocyclic core (e.g., pyridine, indazole, quinoline) requires careful selection between nucleophilic substitution and Mitsunobu inversion, particularly if the cyclopentyl ring carries additional chiral substituents.

Method A: Direct Alkylation (Williamson Ether Synthesis)

Best for: Unsubstituted cyclopentyl rings attached to robust phenols or hydroxy-heterocycles. Mechanism: Deprotonation of the heterocyclic hydroxyl group followed by nucleophilic attack on bromocyclopentane.

| Parameter | Condition | Note |

| Solvent | DMF or NMP | Polar aprotic solvents maximize nucleophilicity. |

| Base | Cesium effect promotes solubility of the alkoxide. | |

| Temperature | 60–80°C | Cyclopentyl bromide is a secondary halide; heat is required but risks elimination. |

| Risk | Elimination | Secondary halides can undergo |

Method B: Mitsunobu Reaction

Best for: Chiral cyclopentanols or acid-sensitive substrates.

Mechanism: Activation of the alcohol by DEAD/DIAD and

Synthetic Workflow Diagram

Figure 2: Synthetic routes for installing cyclopentyloxy groups on heterocyclic scaffolds.

Part 3: Case Study – PDE4 Inhibitors

The most authoritative application of the cyclopentyl ether scaffold is in the design of Phosphodiesterase 4 (PDE4) inhibitors. The "catechol ether" moiety of early inhibitors like Rolipram evolved into heterocyclic variants to improve selectivity.

The "Hydrophobic Clamp" Interaction

In PDE4B and PDE4D, the active site contains a "Q-pocket" (glutamine binding pocket) and a hydrophobic clamp formed by phenylalanine and isoleucine residues.

-

Mechanism: The cyclopentyl group fills this hydrophobic pocket more efficiently than linear chains.

-

Evolution: Modern inhibitors (e.g., Piclamilast analogues) replace the catechol core with pyridines or benzamides but retain the cyclopentyl ether to maintain this critical hydrophobic anchor.

Data Comparison: Linear vs. Cyclic

Data extrapolated from SAR studies on Rolipram analogues [1, 2].

| R-Group (Ether) | IC50 (PDE4 Inhibition) | Metabolic Stability (Microsomal) |

| 120 nM | Low ( | |

| Cyclopentyloxy | 2-5 nM | High ( |

| Cyclohexyloxy | 15 nM | Moderate (Steric clash in some isoforms) |

Part 4: Experimental Protocols

Protocol 4.1: General Synthesis of 4-(Cyclopentyloxy)pyridine Derivative

This protocol describes the alkylation of a hydroxy-pyridine scaffold, a common step in synthesizing PDE4 antagonists.

Reagents:

-

4-Hydroxypyridine derivative (1.0 eq)

-

Bromocyclopentane (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with the 4-hydroxypyridine derivative (e.g., 200 mg) and anhydrous DMF (5 mL).

-

Deprotonation: Add

(anhydrous, finely ground) to the solution. Stir at Room Temperature (RT) for 15 minutes to facilitate formation of the phenoxide/pyridone anion. -

Alkylation: Add bromocyclopentane dropwise via syringe.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

or Ar) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.-

Critical Checkpoint: If starting material remains but bromide is consumed, add 0.1 eq of KI (Finkelstein condition) to accelerate the reaction.

-

-

Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (

mL) to remove DMF. Wash the organic layer with brine, dry over -

Purification: Purify via flash column chromatography (

, gradient 0-40% EtOAc in Hexanes). The cyclopentyl ether typically elutes earlier than the unreacted alcohol due to increased lipophilicity.

Protocol 4.2: Determination of Lipophilic Metabolism Efficiency (LipMetE)

To validate the scaffold's efficacy, calculate LipMetE using intrinsic clearance data.

Formula:

Procedure:

-

Measure

in the target assay (e.g., PDE4B enzyme assay). -

Determine

using shake-flask method or HPLC surrogate. -

Measure Intrinsic Clearance (

) in human liver microsomes (HLM). -

A high LipMetE score (>5) indicates the cyclopentyl ether has successfully balanced potency and metabolic stability [3].

References

-

Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) . J. Med. Chem., 2013.

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes . Int. J. Mol. Sci., 2023.[1][2][3]

-

Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR . Bioorg.[4] Med. Chem. Lett., 2010.[4]

-

Structural Basis for the Activity of Drugs that Inhibit Phosphodiesterases . Structure, 2004.[3]

Sources

- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]

- 4. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine via SNAr

Executive Summary

This application note details the optimized protocol for the regioselective synthesis of 6-(cyclopentyloxy)-2-fluoro-3-nitropyridine from 2,6-difluoro-3-nitropyridine . This transformation utilizes a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3][4][5] The core challenge addressed in this guide is achieving high regioselectivity for the C6-position (para to the nitro group) while preserving the C2-fluorine (ortho to the nitro group) and preventing bis-substitution. This scaffold is a critical intermediate in the synthesis of kinase inhibitors, particularly for BTK and PI3K pathways.

Mechanistic Insight & Regioselectivity

The Regioselectivity Paradox

The substrate, 2,6-difluoro-3-nitropyridine, possesses two electrophilic sites activated by the electron-withdrawing nitro group at C3 and the ring nitrogen.

-

C2 Position (Ortho): Electronically most activated due to the inductive (-I) and mesomeric (-M) effects of the adjacent nitro group. However, it is sterically hindered.

-

C6 Position (Para): Activated by the nitro group (para-conjugation) but less so than the C2 position. However, it is sterically accessible.

The Solution: Kinetic control via steric differentiation. By using a bulky nucleophile (cyclopentanol) and maintaining low temperatures, the reaction is directed toward the sterically accessible C6 position, overriding the electronic preference for C2.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the energetic penalty associated with the C2-attack due to steric clash with the nitro group.

Figure 1: Mechanistic pathway highlighting the kinetic preference for C6 substitution driven by steric hindrance at the C2 position.

Experimental Protocol

Reagents and Equipment

-

Substrate: 2,6-Difluoro-3-nitropyridine (1.0 equiv)

-

Nucleophile: Cyclopentanol (1.05 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology

Step 1: Preparation of Sodium Cyclopentoxide

-

Charge an oven-dried reaction flask with NaH (1.1 equiv) under inert atmosphere.

-

Wash NaH with anhydrous hexane (optional, to remove mineral oil) if high purity is required, decanting the supernatant.

-

Add anhydrous THF (Volume = 5 mL/mmol of substrate) and cool the suspension to 0°C using an ice bath.

-

Add Cyclopentanol (1.05 equiv) dropwise over 15 minutes.

-

Note: Hydrogen gas evolution will occur. Ensure proper venting.

-

-

Stir at 0°C for 30 minutes until gas evolution ceases and a clear/hazy solution forms.

Step 2: SNAr Reaction

-

In a separate flask, dissolve 2,6-Difluoro-3-nitropyridine (1.0 equiv) in anhydrous THF (2 mL/mmol). Cool to -10°C to 0°C .

-

Critical: The electrophile (pyridine) must be kept cold to prevent rapid exotherms upon addition.

-

-

Slow Addition: Transfer the pre-formed alkoxide solution (from Step 1) into the pyridine solution dropwise via cannula or pressure-equalizing addition funnel over 30–60 minutes.

-

Why: Adding the nucleophile to the electrophile keeps the nucleophile concentration low relative to the substrate, minimizing the risk of bis-substitution (displacing both fluorines).

-

-

Maintain temperature at 0°C for 1–2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

Step 3: Quench and Workup

-

Once the starting material is consumed (<5%), quench the reaction by adding saturated aqueous NH4Cl solution dropwise at 0°C.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate the organic layer and extract the aqueous layer twice with EtOAc.

-

Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 4: Purification

-

The crude residue is typically a yellow oil or solid.

-

Purify via silica gel flash chromatography using a gradient of 0–20% EtOAc in Hexanes.

-

Target Product: Elutes after the bis-substituted impurity (if present) but before the 2-isomer (minor).

Optimization & Troubleshooting

Process Parameters Table

The following data summarizes the impact of critical variables on the reaction outcome.

| Variable | Condition | Outcome | Recommendation |

| Base | NaH (Strong) | Clean conversion, fast reaction at 0°C. | Preferred |

| K2CO3 (Weak) | Requires higher temp or polar solvent (DMF), increasing risk of C2-isomer. | Alternative | |

| Solvent | THF | Excellent temp control, easy workup. | Preferred |

| DMF/NMP | Accelerates reaction but promotes bis-substitution and difficult removal. | Avoid | |

| Temp | < 0°C | High C6 selectivity, slow kinetics. | Start here |

| > 25°C (RT) | Increased C2-isomer and bis-substitution (6-(cyclopentyloxy)-2-(cyclopentyloxy)-...). | Avoid | |

| Stoichiometry | 1:1 (Nu:E) | Maximizes mono-substitution. | Preferred |

| > 1.2:1 (Nu:E) | Significant formation of bis-product. | Avoid |

Optimization Workflow

Use this decision tree to troubleshoot yield or purity issues.

Figure 2: Troubleshooting logic for optimizing the SNAr reaction.

Safety & Handling

-

Fluoride Generation: The reaction releases fluoride ions (as NaF). While not HF gas, acidification during workup can generate trace HF. Use glass-lined or appropriate vessels and avoid strong acids during quench if possible.

-

Energetic Compounds: Nitropyridines can be energetic. Avoid heating the reaction mixture above 50°C or concentrating to dryness with excessive heat.

-

Sodium Hydride: Flammable solid; releases hydrogen gas upon contact with moisture. Handle under inert atmosphere.

References

-

Regioselectivity in SNAr of Fluoronitropyridines

-

Commercial Availability & Validation

-

General Methodology for Alkoxypyridines

-

Mechanistic Considerations

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. (Detailed QM analysis of steric/electronic tradeoffs in halo-nitro-heterocycles). Link

-

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. youtube.com [youtube.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemscene.com [chemscene.com]

Application Note: High-Efficiency Protocol for Nucleophilic Substitution of Fluorine in Nitropyridines

Executive Summary

This application note details the optimized protocol for the Nucleophilic Aromatic Substitution (SNAr) of fluorine atoms in nitropyridine scaffolds. Unlike standard alkyl substitutions, SNAr on nitropyridines exhibits a distinct "element effect" where fluorine acts as a superior leaving group compared to chlorine or bromine. This guide provides a mechanistic rationale, a self-validating experimental workflow, and critical troubleshooting steps for medicinal chemists and process engineers aiming to functionalize pyridine cores efficiently.

Mechanistic Insight: The Fluorine Advantage[1][2]

To optimize this reaction, one must understand why fluoronitropyridines are uniquely reactive. In SNAr reactions, the rate-determining step is not the breaking of the carbon-halogen bond (as in SN1/SN2), but the initial nucleophilic attack on the aromatic ring to form the anionic Meisenheimer Complex .

-

The Element Effect: Fluorine is the most electronegative element.[1][2] Its strong inductive effect (-I) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso-carbon. This stabilizes the negative charge of the transition state (Meisenheimer complex) more effectively than chlorine or bromine.[2]

-

Role of the Nitro Group: The nitro group (-NO2) acts as a potent electron-withdrawing group (EWG). When positioned ortho or para to the fluorine, it further stabilizes the intermediate via resonance (-M effect), accelerating the reaction rate by orders of magnitude.

Visualization: SNAr Mechanism

The following diagram illustrates the reaction pathway, highlighting the critical Meisenheimer intermediate.

Figure 1: Reaction coordinate of SNAr showing the stabilization of the Meisenheimer complex by Fluorine and the Nitro group.

Strategic Planning: Reaction Parameters

Success depends on the correct pairing of solvent, base, and temperature.

Solvent and Base Selection Matrix

The choice of solvent dictates the "nakedness" (reactivity) of the nucleophile. Polar aprotic solvents are preferred as they solvate cations well but leave anions (nucleophiles) free to react.

| Parameter | Standard Conditions | High-Rate / Difficult Substrates | Green / Process Scale |

| Solvent | DMSO, DMF (High solubility, high rate) | NMP (Higher thermal stability) | Acetonitrile, 2-MeTHF (Easier workup) |

| Base | K2CO3, Cs2CO3 (General purpose) | NaH, KOtBu (For weak nucleophiles like alcohols) | DIPEA, TEA (For amine nucleophiles) |

| Temp | RT – 60°C | 80°C – 120°C | Reflux (Solvent dependent) |

Stoichiometry Guidelines

-

Nucleophile: 1.1 – 1.2 equivalents (relative to substrate).

-

Base: 1.5 – 2.0 equivalents (to neutralize HF generated).

-

Concentration: 0.2 M – 0.5 M (Higher concentrations favor kinetics but risk exotherms).

Standard Operating Protocol (SOP)

Objective: Synthesis of N-substituted-3-nitropyridin-2-amine from 2-fluoro-3-nitropyridine.

Materials

-

Substrate: 2-Fluoro-3-nitropyridine (1.0 mmol)

-

Nucleophile: Primary or Secondary Amine (1.1 mmol)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.5 mmol)

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMSO (3-5 mL)

Step-by-Step Methodology

-

Preparation (T = 0 min):

-

Flame-dry a 10 mL round-bottom flask or reaction vial equipped with a magnetic stir bar.

-

Purge with Nitrogen or Argon to remove atmospheric moisture (crucial if using alkoxides; less critical for amines).

-

-

Dissolution:

-

Add 2-Fluoro-3-nitropyridine (1.0 equiv) to the flask.

-

Add solvent (MeCN or DMSO). Stir until fully dissolved.

-

-

Activation:

-

Add the Base (DIPEA) in one portion.

-

Note: If using an inorganic base (e.g., K2CO3), ensure it is finely powdered to maximize surface area.

-

-

Nucleophile Addition (The Critical Step):

-

Add the Amine (1.1 equiv) dropwise.

-

Observation: A color change (often yellow to deep orange/red) indicates the formation of the charge-transfer complex or the Meisenheimer intermediate.

-

Exotherm Check: For highly activated substrates (e.g., dinitropyridines), cool to 0°C during addition.

-

-

Reaction Monitoring:

-

Stir at Room Temperature (RT).

-

QC Check: Spot on TLC after 30 minutes. (Eluent: 30% EtOAc in Hexanes). The fluorinated starting material (SM) is usually less polar than the amino-product.

-

If SM persists after 1 hour, heat to 50°C.

-

-

Workup:

-

Method A (Precipitation): Pour reaction mixture into 20 mL of ice water. If the product is solid, filter and wash with water.

-

Method B (Extraction): Dilute with EtOAc (20 mL). Wash with Water (2 x 10 mL) and Brine (1 x 10 mL). Dry over Na2SO4, filter, and concentrate.

-

-

Purification:

-

Flash column chromatography is rarely needed if conversion is >95%. Recrystallization from EtOH/Heptane is often sufficient.

-

Optimization & Troubleshooting Workflow

Use the following logic tree to resolve common issues such as low conversion or byproduct formation.

Figure 2: Decision tree for optimizing SNAr reactions on fluoronitropyridines.

Common Pitfalls

-

Hydrolysis: The "OH" impurity (hydroxypyridine) arises from wet solvents. Fluoronitropyridines are so reactive they will scavenge trace water. Solution: Use anhydrous solvents and keep the system closed.

-

Regioselectivity: In substrates with multiple fluorines (e.g., 2,6-difluoro-3-nitropyridine), the fluorine ortho to the nitro group (C2) is significantly more labile than the para/meta fluorines due to the proximity of the electron-withdrawing effect.

-

Decomposition: Nitropyridines are sensitive to harsh reducing conditions. Avoid using metals or hydrides in the same pot unless intended.

Safety Considerations

-

Energetics: Low molecular weight nitropyridines can be energetic. Never distill the reaction mixture to dryness if the residue is unknown.

-

Sensitizers: Many fluoronitropyridines are skin sensitizers and lachrymators. Handle exclusively in a fume hood.

-

HF Generation: The reaction releases Fluoride ions, which form HF salts in the presence of amine hydrochlorides. Glassware etching is possible over long durations; however, standard borosilicate glass is generally resistant enough for short reaction times.

References

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Mechanism. (2018). Available at: [Link]

-

Chemistry Steps. The Mechanism of Nucleophilic Aromatic Substitution. (2021).[3] Available at: [Link]

-

ACS Green Chemistry Institute. SNAr Solvents and Reagents Guide. (Accessed 2023). Available at: [Link]

Sources

Synthesis of Imidazopyridines from Nitropyridine Precursors: A Detailed Guide for Researchers

Imidazopyridine scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. Their synthesis, particularly from readily available nitropyridine precursors, is a critical process for researchers in the field. This guide provides an in-depth exploration of the synthetic procedures, mechanistic underpinnings, and practical considerations for the preparation of imidazopyridines through reductive cyclization pathways.

The Strategic Importance of the Nitropyridine Route

The synthesis of imidazopyridines often commences with nitropyridine derivatives due to the versatile reactivity of the nitro group. This functional group serves as a precursor to a crucial amino group, which, when positioned ortho to another amino functionality, enables the subsequent cyclization to form the imidazole ring. This strategy offers a reliable and adaptable approach to a wide array of substituted imidazopyridines.

Core Synthetic Strategy: Reductive Cyclization

The cornerstone of this synthetic approach is the reduction of a nitro group on the pyridine ring to an amine, followed by intramolecular cyclization with a suitable one-carbon synthon. The general workflow can be conceptualized as follows:

Figure 1: General workflow for imidazopyridine synthesis from nitropyridines.

Application Protocol 1: One-Pot Synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines

This protocol details a highly efficient, one-pot synthesis starting from 2-chloro-3-nitropyridine. The procedure involves a tandem sequence of nucleophilic aromatic substitution, nitro group reduction, and cyclization.[1]

Materials and Reagents

-

2-chloro-3-nitropyridine

-

Primary amine (e.g., propylamine, benzylamine)

-

Aldehyde (e.g., benzaldehyde, furfural)

-

Zinc powder (Zn)

-

Concentrated Hydrochloric Acid (HCl)

-

Isopropyl alcohol (IPA)

-

Water (H₂O)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Experimental Procedure

Step 1: Nucleophilic Aromatic Substitution

-

In a round-bottom flask, dissolve 1 equivalent of 2-chloro-3-nitropyridine in a 1:1 mixture of H₂O and IPA (5 mL).

-

Add 1 equivalent of the desired primary amine to the solution and stir for 5 minutes at room temperature.

-

Heat the reaction mixture to 80°C for 2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).

Step 2: Reductive Cyclization

-

To the same reaction mixture, add 1 equivalent of Zinc powder and 0.5 equivalents of concentrated HCl.

-

Heat the mixture for 45 minutes at 80°C to facilitate the reduction of the nitro group to form the diamine intermediate.

-

Following the reduction, add 1 equivalent of the desired aldehyde to the reaction mixture and continue heating at 80°C for 2 hours to complete the cyclization.

Step 3: Work-up and Purification

-

After cooling to room temperature, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine.

Mechanism of Reaction

The reaction proceeds through a well-defined sequence of steps:

Figure 2: Reaction mechanism for the one-pot synthesis of 3,2-disubstituted imidazo[4,5-b]pyridines.

Application Protocol 2: Two-Step Synthesis of Imidazo[4,5-c]pyridines

This protocol outlines a classic two-step procedure for the synthesis of imidazo[4,5-c]pyridines starting from a 3-nitropyridin-4-amine precursor. The key steps are the reduction of the nitro group followed by a catalyzed condensation.[2]

Materials and Reagents

-

3-nitropyridin-4-amine

-

Iron powder (Fe)

-

Acetic acid

-

Ethanol

-

Triethyl orthoformate

-

Ytterbium triflate (Yb(OTf)₃) - catalyst

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Experimental Procedure

Step 1: Reduction of the Nitro Group

-

To a solution of 3-nitropyridin-4-amine in ethanol, add iron powder and acetic acid.

-

Reflux the mixture and monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, filter the hot solution to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3,4-diaminopyridine. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to Imidazo[4,5-c]pyridine

-

Dissolve the crude 3,4-diaminopyridine in a suitable solvent such as dichloromethane.

-

Add triethyl orthoformate and a catalytic amount of Ytterbium triflate.

-

Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the formation of the product by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield the imidazo[4,5-c]pyridine.

Yields and Substrate Scope

The yields of these reactions are generally good and tolerant of a variety of functional groups on the starting materials. The following table summarizes representative yields for different imidazopyridine derivatives synthesized via reductive cyclization.

| Starting Nitropyridine | Amine/Aldehyde/Orthoester | Reducing Agent | Cyclization Catalyst | Product | Yield (%) | Reference |

| 2-Chloro-3-nitropyridine | Propylamine, Benzaldehyde | Zn/HCl | - | 2-Phenyl-3-propyl-3H-imidazo[4,5-b]pyridine | Not specified | [1] |

| 3-Nitropyridin-4-amine | Triethyl orthoformate | Fe/Acetic Acid | Yb(OTf)₃ | Imidazo[4,5-c]pyridine | 32-99 | [2] |

| 2-Nitro-3-aminopyridine | Substituted Acetophenones | SnCl₂·2H₂O | - | 1H-Imidazo[4,5-b]pyridines | Not specified | [2] |

Safety and Handling Precautions

-

Nitropyridine precursors: Many nitroaromatic compounds are potentially explosive and should be handled with care. Avoid heating them in a closed system.

-

Acids and Bases: Concentrated acids like HCl and bases should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Metal Powders: Finely divided metal powders like zinc and iron can be pyrophoric. Handle them in an inert atmosphere if necessary and keep them away from sources of ignition.

-

Solvents: Organic solvents should be used in a well-ventilated area, and appropriate measures should be taken to prevent fires.

Conclusion

The synthesis of imidazopyridines from nitropyridine precursors via reductive cyclization is a robust and versatile strategy for accessing a wide range of these medicinally important heterocyclic compounds. The choice of a one-pot or two-step procedure will depend on the specific target molecule and the available starting materials. By understanding the underlying reaction mechanisms and adhering to safe laboratory practices, researchers can effectively utilize these protocols in their drug discovery and development efforts.

References

-

Ghosh, A. et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4354–4363. Available at: [Link]

-

Arote, R. B. et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5733. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr Reactions with Sterically Hindered Amines

Status: Operational Ticket ID: SNAR-OPT-001 Subject: Troubleshooting low yields in Nucleophilic Aromatic Substitution with bulky nucleophiles.

Diagnostic Phase: Why is your reaction failing?

Welcome to the Technical Support Center. If you are attempting to couple a sterically hindered amine (e.g., tert-butylamine, diisopropylamine, or complex piperidines) with an aryl halide via SNAr and observing low conversion or starting material recovery, standard protocols will likely fail.

The failure usually stems from one of two "Critical Errors" in the reaction energy profile:

-

Nucleophilicity Deficit: The steric bulk of the amine prevents the nitrogen lone pair from approaching the ipso-carbon of the aromatic ring. The activation energy (

) for the formation of the Meisenheimer complex is too high. -

Leaving Group Mismatch: Using a leaving group (LG) optimized for SN2 (like Iodine or Bromine) rather than SNAr (Fluorine).

Visual Troubleshooting Tree

Use the following logic flow to diagnose your specific issue before proceeding to the protocols.

Figure 1: Decision matrix for optimizing SNAr reactions. Note that for hindered amines, the base selection path is critical.

The Variables: Optimization Parameters

A. The "Element Effect" (Leaving Group Selection)

Technical Insight: Unlike SN1 or SN2 reactions where bond breaking is the Rate-Determining Step (RDS), in SNAr with hindered amines, the nucleophilic attack is the RDS.

-

The Mechanism: Fluorine is the most electronegative atom.[1][5] It inductively withdraws electron density from the ipso-carbon, lowering the LUMO energy and making the ring more susceptible to attack. It stabilizes the negative charge accumulation in the Meisenheimer complex [1].[1][5]

-

Action: If you are using an aryl bromide or chloride and getting low yields, synthesize or purchase the aryl fluoride analog.

B. Solvent Selection Matrix

For hindered amines, you need a solvent that maximizes the separation of the nucleophile-counterion pair (if using anionic nucleophiles) and stabilizes the polar transition state.

| Solvent | Type | Dielectric Constant ( | Boiling Point (°C) | Suitability for Hindered SNAr | Safety Note |

| DMSO | Polar Aprotic | 47 | 189 | Excellent. Best for stabilizing Meisenheimer intermediates. | Warning: Thermal decomposition risk >140°C. Violent reaction with acid chlorides. |

| NMP | Polar Aprotic | 32 | 202 | Good. High thermal stability for difficult substrates. | Reprotoxic (Reach SVHC). Use only if DMSO fails. |

| DMF | Polar Aprotic | 37 | 153 | Moderate. Good solubility but lower boiling point than NMP. | Hepatotoxic.[6] Decomposes to dimethylamine at high T. |

| THF | Polar Aprotic | 7.5 | 66 | Poor for standard SNAr. | Required for LiHMDS protocols (see below).[7][8] |

Advanced Protocols

Protocol A: The "Nuclear Option" (LiHMDS-Mediated SNAr)

Context: When the amine is too bulky (e.g., tert-butylamine), it is a weak nucleophile. Standard bases (K2CO3, Et3N) only act as acid scavengers after the attack. They do not increase the nucleophilicity of the amine.

Solution: Use Lithium Hexamethyldisilazide (LiHMDS) to deprotonate the amine first, generating a highly reactive lithium amide species (

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Amine Activation:

-

Add anhydrous THF (solvent) and the sterically hindered amine (1.1 equiv) to the vial.

-

Cool to 0 °C (ice bath).

-

Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise.

-

Observation: Stir for 10–15 minutes. The formation of the lithium amide is rapid.

-

-

Substrate Addition:

-

Dissolve the Aryl Fluoride (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add this solution dropwise to the activated amine mixture at 0 °C.

-

-

Reaction:

-

Allow to warm to Room Temperature (RT).

-

Monitor via TLC/LCMS.[4]

-

Troubleshooting: If no reaction at RT after 1 hour, heat to 60 °C. (Note: THF boils at 66 °C; seal the vessel if higher T is needed, or switch solvent to 2-MeTHF).

-

-

Quench:

Protocol B: The "Specific Solvation" Method (DMSO/High-Temp)

Context: If the substrate is base-sensitive (cannot use LiHMDS) or if the amine is moderately hindered (e.g., isopropylamine).

Step-by-Step Methodology:

-

Setup: Use a pressure-rated vial (microwave vial recommended even for thermal heating).

-

Stoichiometry:

-

Aryl Fluoride (1.0 equiv).

-

Hindered Amine (2.0 – 3.0 equiv). Excess amine acts as both nucleophile and base.

-

DIPEA (Diisopropylethylamine) (2.0 equiv) if the amine is precious; otherwise, just use excess amine.

-

-

Solvent: Add DMSO (0.5 M concentration relative to substrate).

-

Critical: Do not dilute too much. SNAr is bimolecular; concentration drives rate.

-

-

Reaction:

-

Heat to 100 °C – 120 °C .

-

Stir vigorously.

-

-

Workup (DMSO Removal):

-

Dilute with water (5x volume of DMSO).

-

Extract into Et2O or EtOAc.

-

Wash organic layer 3x with water to remove residual DMSO.

-

Frequently Asked Questions (FAQ)

Q: I am seeing the formation of a phenol byproduct. What happened? A: This is hydrolysis. You likely have trace water in your solvent or base. In the presence of water and heat, the hydroxide ion (OH⁻) competes with your hindered amine. Since your amine is bulky and slow, the small OH⁻ wins.

-

Fix: Use anhydrous solvents (Protocol A) and switch to the Aryl Fluoride to accelerate the amine attack over the background hydrolysis.

Q: Can I use Buchwald-Hartwig coupling instead? A: Yes. If the SNAr protocols above (including LiHMDS) fail, the substrate is likely too electron-rich or the amine too hindered for nucleophilic attack. Transition metal catalysis (Pd-catalyzed Buchwald-Hartwig) bypasses the electronic requirements of the ring but introduces catalyst cost and metal scavenging steps.